![molecular formula C16H13N3O3S B2442846 1-({[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)indoline CAS No. 484646-69-7](/img/structure/B2442846.png)
1-({[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)indoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-({[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)indoline”, also known as FITC-indoline, is a fluorescent probe molecule that is commonly used in scientific experiments to label proteins, nucleic acids, and other biological molecules. Indoles, such as this compound, are a significant heterocyclic system in natural products and drugs .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, novel compounds containing both 1,3,4-oxadiazole and coumarin ring systems were prepared by the condensation reaction between the appropriately 5-substituted-1,3,4-oxadiazolyl-2-thione derived from various NSAIDs and 3- (2-bromoacetyl)-2H-chromen-2-one .Molecular Structure Analysis
The molecular weight of “1-({[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)indoline” is 327.36. More detailed structural analysis would require specific spectroscopic data which is not available in the current search results.Physical And Chemical Properties Analysis
The molecular weight of “1-({[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)indoline” is 327.36. More detailed physical and chemical properties would require specific experimental data which is not available in the current search results.Scientific Research Applications
1. Therapeutic Potential and Medicinal Chemistry
1,3,4-Oxadiazole derivatives, which include compounds like 1-({[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)indoline, have garnered significant interest in medicinal chemistry due to their wide range of bioactivities. These compounds have been extensively studied for their therapeutic potential against various diseases. The 1,3,4-oxadiazole ring, in particular, is recognized for its effective binding with different enzymes and receptors in biological systems, facilitating a spectrum of pharmacological effects. Research highlights the development of 1,3,4-oxadiazole-based derivatives for treating ailments such as cancer, fungal infections, bacterial infections, tuberculosis, inflammation, neuropathic pain, hypertension, allergies, parasitic infections, obesity, and viral diseases. This broad therapeutic potential stems from the structural features of the 1,3,4-oxadiazole ring, which enables numerous weak interactions crucial for pharmacological activity (Verma et al., 2019).
2. Synthetic and Pharmacological Developments
Recent advancements in the synthesis of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives have opened new avenues in pharmacology. These compounds exhibit a wide array of pharmacological activities, including antibacterial, anti-inflammatory, antitubercular, antifungal, antidiabetic, and anticancer effects. The research underscores the significance of oxadiazoles as biologically active units in medicinal chemistry, encouraging the development of novel compounds containing the oxadiazole rings for improved pharmacokinetic properties and pharmacological activity. The studies conducted in recent years have provided valuable insights into the synthesis methods and potential pharmacological applications of these derivatives (Wang et al., 2022).
3. Heterocyclic Chemistry and Biological Activities
The chemistry of heterocyclic compounds, including 1,3,4-oxadiazoles, is a key area of interest due to its implications for the invention of biologically active molecules. The synthesis of novel 1,3,4-oxadiazole derivatives and their medicinal applications have been subjects of extensive research. These efforts aim to explore new therapeutic species for society by developing innovative methods for the synthesis of 1,3,4-oxadiazole derivatives. Such research is pivotal in advancing our understanding of the biological roles of these compounds and in discovering new therapeutic agents (Nayak & Poojary, 2019).
Future Directions
Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and their application as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years . Therefore, the future research directions might include the exploration of novel methods of synthesis and investigation of their biological activities.
Mechanism of Action
Target of Action
A structurally similar compound, “{[5-(5-nitro-2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid”, targets the proteinaldose reductase . Aldose reductase is an enzyme involved in glucose metabolism and plays a role in the development of long-term complications in diabetes.
Mode of Action
If it acts similarly to its structurally related compound, it might interact with aldose reductase, potentially inhibiting its activity . This could result in altered glucose metabolism.
Biochemical Pathways
If it shares similarities with its structurally related compound, it might influence the polyol pathway , where aldose reductase plays a key role. The downstream effects could include changes in intracellular sorbitol concentrations, which can affect osmotic balance and lead to cellular damage.
Result of Action
If it acts similarly to its structurally related compound, it might lead to a decrease in the activity of aldose reductase , potentially mitigating the harmful effects of excessive glucose metabolism via the polyol pathway.
properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S/c20-14(19-8-7-11-4-1-2-5-12(11)19)10-23-16-18-17-15(22-16)13-6-3-9-21-13/h1-6,9H,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLKXCWHKLFBGKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(O3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dihydroindol-1-yl)-2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

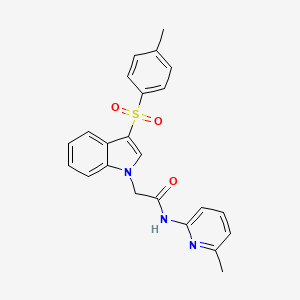
![N-(Benzo[d]thiazol-2-ylmethyl)acrylamide](/img/structure/B2442767.png)
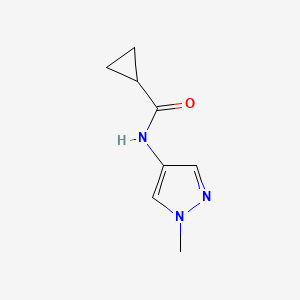
![N-[4-[2-(Hydroxymethyl)-5,5-dimethylpiperidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2442769.png)
![2-{5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}thieno[2,3-b]quinoline](/img/structure/B2442770.png)
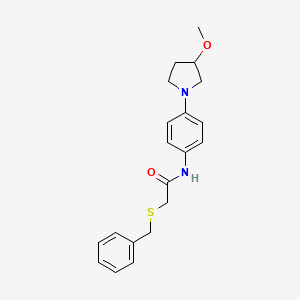
![N-(3-chlorophenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2442772.png)
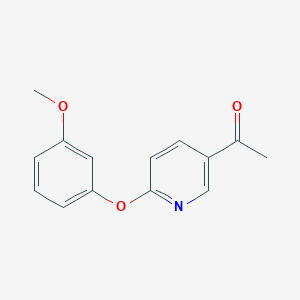
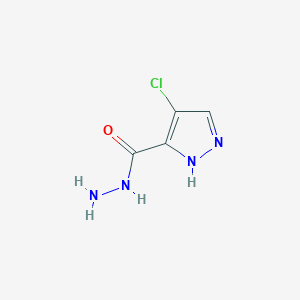


![1-[2-(morpholin-4-yl)ethyl]-1H-indole-2-carboxylic acid hydrochloride](/img/structure/B2442783.png)

